molecular formula C20H26FN3O B2870301 N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1311882-42-4

N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2870301
CAS No.: 1311882-42-4
M. Wt: 343.446
InChI Key: WIPSHTDNQPNZKX-UHFFFAOYSA-N
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Description

N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring substituted with a fluorophenyl group and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 5-fluoro-2-(piperidin-1-yl)aniline with 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and fluorophenyl-substituted compounds, such as:

Uniqueness

N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-fluoro-2-piperidin-1-ylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O/c1-2-10-23-13-8-16(9-14-23)20(25)22-18-15-17(21)6-7-19(18)24-11-4-3-5-12-24/h1,6-7,15-16H,3-5,8-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPSHTDNQPNZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=C(C=CC(=C2)F)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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